molecular formula C11H17NO2S2 B2388540 N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide CAS No. 1210201-87-8

N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide

Cat. No.: B2388540
CAS No.: 1210201-87-8
M. Wt: 259.38
InChI Key: CYIYIKBWNSJHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide is a synthetic compound with a unique structure that includes a thiophene ring, a cyclopentyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide typically involves the reaction of thiophene derivatives with cyclopentylmethylamine and methanesulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiol derivatives.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted methanesulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring and methanesulfonamide group play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity. This compound may inhibit or activate specific pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and methanesulfonamide-containing molecules, such as:

  • N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide
  • Thiophene-2-carboxamide derivatives
  • Methanesulfonamide-substituted cyclopentyl compounds

Uniqueness

N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide is unique due to its specific combination of a thiophene ring, cyclopentyl group, and methanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopentyl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S2/c1-16(13,14)12-9-11(6-2-3-7-11)10-5-4-8-15-10/h4-5,8,12H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIYIKBWNSJHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1(CCCC1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.